molecular formula C4H7NaOS2 B7777338 sodium;propan-2-yloxymethanedithioate

sodium;propan-2-yloxymethanedithioate

Cat. No.: B7777338
M. Wt: 158.2 g/mol
InChI Key: IRZFQKXEKAODTJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline polymer involves the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The polymerization process is carried out at elevated temperatures to facilitate the formation of the polymer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomer, 2,2,4-trimethyl-1,2-dihydroquinoline, is subjected to controlled conditions of temperature and pressure. The use of sulfuric acid or other strong acids as catalysts is common to ensure efficient polymerization .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2-dihydroquinoline polymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted quinolines, which have applications in different chemical processes .

Scientific Research Applications

2,2,4-trimethyl-1,2-dihydroquinoline polymer has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,2,4-trimethyl-1,2-dihydroquinoline polymer exerts its effects is through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-1,2-dihydroquinoline polymer is unique due to its high efficiency as an antioxidant and its ability to polymerize, which enhances its stability and effectiveness in preventing oxidative degradation. Its polymeric nature provides a longer-lasting protective effect compared to monomeric antioxidants .

Properties

IUPAC Name

sodium;propan-2-yloxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFQKXEKAODTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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